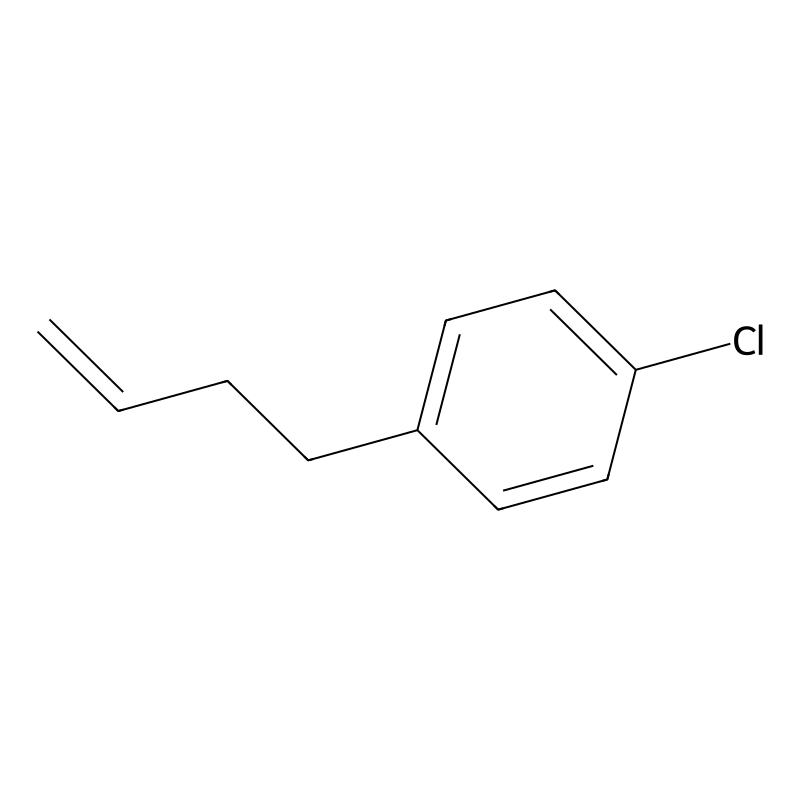

4-(4-Chlorophenyl)-1-butene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phosphorylation Agent

Scientific Field: Organic Chemistry

Application Summary: 4-Chlorophenyl phosphorodichloridate is used as a phosphorylation agent.

Results or Outcomes: This compound is used in the preparation of antimicrobial agents, antioxidant agents, antitumor agents, and nucleotide anti-viral prodrugs.

Reagent in Organic Synthesis

Scientific Field: Organic Synthesis

Application Summary: 4-Chlorophenyl hydrazine serves as a vital reagent in organic synthesis.

Results or Outcomes: This compound contributes notably to the creation of heterocyclic compounds and plays a crucial role in exploring the mechanisms of various drugs and examining the effects of diverse compounds.

Polysulfone Production

Scientific Field: Polymer Chemistry

Application Summary: Bis(4-chlorophenyl)sulfone is used in the production of polysulfones, a family of high-performance thermoplastics known for their toughness and stability at high temperatures.

Methods of Application: Polysulfones are prepared by a polycondensation reaction of diphenoxide and bis(4-chlorophenyl)sulfone.

Results or Outcomes: Polysulfones are used in various applications due to their outstanding resistance to heat and oxidation, hydrolysis resistance to aqueous and alkaline media, and good electrical properties.

Precursor to Hydroquinone

Application Summary: 4-Chlorophenol, which can be prepared by chlorination of phenol, was once produced on a large scale as a precursor to hydroquinone.

Methods of Application: The preparation involves chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative.

Results or Outcomes: Hydroquinone is a useful compound in various applications, including photography, manufacturing of rubber, and as a reducing agent.

Anti-Inflammatory Drug Synthesis

Scientific Field: Medicinal Chemistry

Application Summary: Compounds containing a 4-chlorophenyl group, such as 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol, have shown significant anti-inflammatory activity.

Results or Outcomes: The tested compounds showed 87.4% and 88.2% inflammation inhibition using paw edema, and 78.5% and 76.6% inhibition of acetic acid-induced writhings.

Ethers and Aryl Halides

Application Summary: 4-Chlorophenyl phenyl ether is a type of ether and aryl halide.

Results or Outcomes: This compound is combustible and oxidizes readily in air to form unstable peroxides that may explode spontaneously.

Precursor to Quinizarin

Application Summary: 4-Chlorophenol, which can be prepared by chlorination of phenol, is a classic precursor, upon reaction with phthalic anhydride, to quinizarin.

Methods of Application: The commercial dye quinizarin is produced by the reaction of phthalic anhydride and 4-chlorophenol followed by hydrolysis of the chloride.

Results or Outcomes: Quinizarin is a commercial dye.

Drug Synthesis

4-(4-Chlorophenyl)-1-butene is an organic compound characterized by the presence of a chlorinated phenyl group attached to a butene chain. Its chemical formula is C_{10}H_{10}Cl, and it features a double bond between the first and second carbon atoms of the butene moiety. This compound is notable for its potential applications in organic synthesis and material science due to its unique structure, which allows for various

- Oxidation: The double bond can be oxidized to form epoxides or diols using reagents such as m-chloroperbenzoic acid or osmium tetroxide.

- Reduction: The compound can be reduced to yield 4-(4-chlorophenyl)butane, typically using catalysts like palladium on carbon in the presence of hydrogen gas.

- Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic aromatic substitution, allowing for the introduction of various functional groups depending on the nucleophile used, such as sodium methoxide or potassium tert-butoxide under basic conditions.

The synthesis of 4-(4-Chlorophenyl)-1-butene typically involves the following steps:

- Reagents: The reaction commonly utilizes 4-chlorobenzyl chloride and but-1-ene.

- Base: A base such as potassium carbonate is employed to facilitate the reaction.

- Conditions: The reaction is conducted under reflux conditions to ensure complete conversion of starting materials to the desired product.

In industrial settings, continuous flow reactors may be used to optimize production efficiency by controlling reaction parameters like temperature and pressure.

While specific interaction studies focusing solely on 4-(4-Chlorophenyl)-1-butene are scarce, compounds with similar structures often interact with biological systems through mechanisms such as electrophilic addition and nucleophilic substitution. Understanding these interactions could provide insights into its reactivity and potential applications in pharmaceuticals or agrochemicals.

Several compounds share structural similarities with 4-(4-Chlorophenyl)-1-butene:

| Compound | Structural Features | Uniqueness |

|---|---|---|

| 4-Chlorophenylbutane | Lacks a double bond in the butane chain | Saturated structure, less reactive |

| 4-(4-Chlorophenyl)-2-butene | Double bond positioned differently | Different reactivity due to position |

| 4-(4-Bromophenyl)-1-butene | Contains bromine instead of chlorine | Different halogen affects reactivity |

The uniqueness of 4-(4-Chlorophenyl)-1-butene lies in its specific positioning of the double bond and chlorinated phenyl group, which imparts distinct chemical properties that differentiate it from these similar compounds.